molecular formula C15H10Cl3NO B13085325 4-Methoxy-6-(2,4,6-trichlorophenyl)indole

4-Methoxy-6-(2,4,6-trichlorophenyl)indole

Cat. No.: B13085325
M. Wt: 326.6 g/mol
InChI Key: FEMHAGVDMUOCQV-UHFFFAOYSA-N
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Description

4-Methoxy-6-(2,4,6-trichlorophenyl)indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-(2,4,6-trichlorophenyl)indole typically involves the Fischer indole synthesis. This method uses phenylhydrazine hydrochloride and cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions in methanol . The reaction yields the desired indole compound in good yield.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The process is optimized for higher yields and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-(2,4,6-trichlorophenyl)indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-6-(2,4,6-trichlorophenyl)indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-6-(2,4,6-trichlorophenyl)indole involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, influencing various biological processes. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-6-(2,4,6-trichlorophenyl)indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trichlorophenyl group enhances its stability and reactivity compared to other indole derivatives .

Properties

Molecular Formula

C15H10Cl3NO

Molecular Weight

326.6 g/mol

IUPAC Name

4-methoxy-6-(2,4,6-trichlorophenyl)-1H-indole

InChI

InChI=1S/C15H10Cl3NO/c1-20-14-5-8(4-13-10(14)2-3-19-13)15-11(17)6-9(16)7-12(15)18/h2-7,19H,1H3

InChI Key

FEMHAGVDMUOCQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C=CN2)C3=C(C=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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